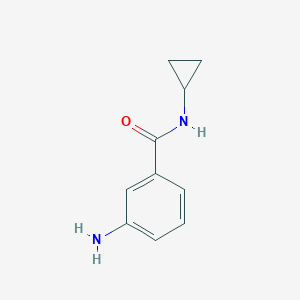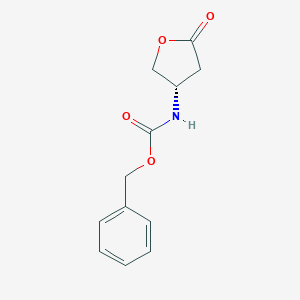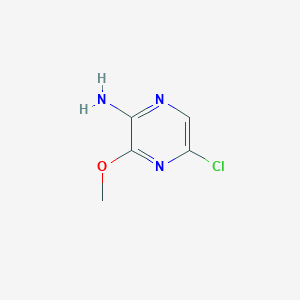![molecular formula C14H9IN2O B113184 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-03-4](/img/structure/B113184.png)
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes by binding to their active sites. The binding affinity of this compound towards enzymes is attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemische Und Physiologische Effekte
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death mechanism. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards enzymes. This compound exhibits a lower IC50 value, indicating that it requires a lower concentration to inhibit the activity of enzymes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions that can be explored with 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Moreover, the development of new synthetic methods to improve the yield and purity of this compound can also be explored. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in drug discovery.
Conclusion
In conclusion, 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and potent inhibitory activity towards enzymes make it a potential drug candidate for the treatment of various diseases. However, further research is needed to explore its full potential and to overcome its limitations.
Synthesemethoden
The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the condensation reaction of 2-amino-4-iodophenyl and 2-formylpyridine in the presence of a suitable catalyst. This reaction yields a yellow crystalline solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase, tyrosine kinase, and histone deacetylase. These enzymes play a crucial role in various diseases, including cancer, inflammation, and neurological disorders. Therefore, the development of potent inhibitors against these enzymes is of great interest in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
887360-03-4 |
|---|---|
Produktname |
2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Molekularformel |
C14H9IN2O |
Molekulargewicht |
348.14 g/mol |
IUPAC-Name |
2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H |
InChI-Schlüssel |
IYTJCVQKFBOJSQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



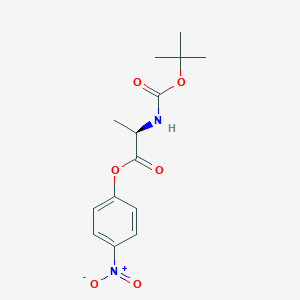
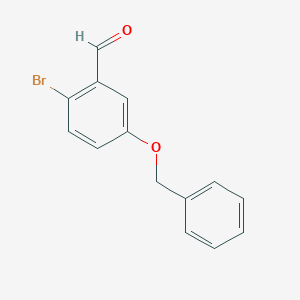
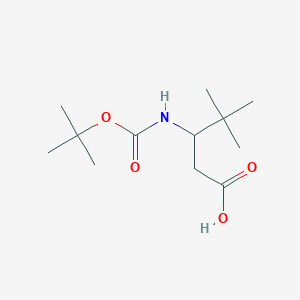
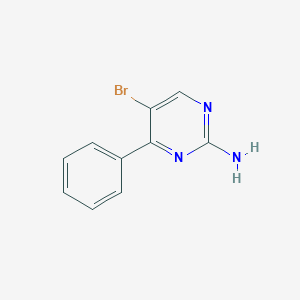
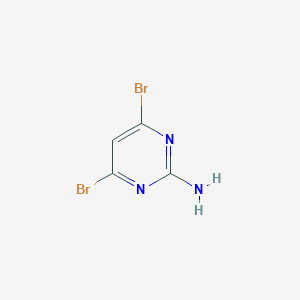
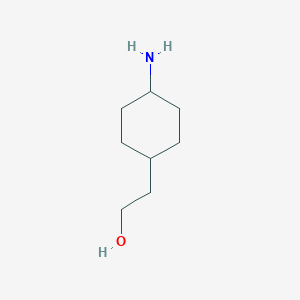
![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)
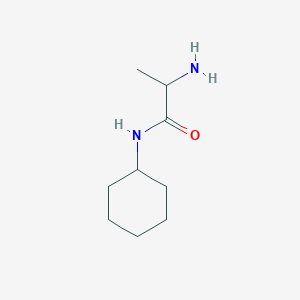
![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)
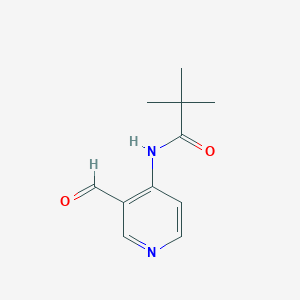
![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)
